molecular formula C16H18N2O2S2 B2614628 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide CAS No. 2034483-99-1

2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide

Cat. No.: B2614628
CAS No.: 2034483-99-1
M. Wt: 334.45
InChI Key: XGVOHWJGFJQCRC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the thiazolidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid and thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.

    2-(4-methoxyphenyl)thiazolidine-4-carboxamide: Similar structure but different substitution pattern.

Uniqueness

2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-20-13-6-4-12(5-7-13)15-18(8-10-22-15)16(19)17-11-14-3-2-9-21-14/h2-7,9,15H,8,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVOHWJGFJQCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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